molecular formula C7H12O3 B14747326 Acetic acid--cyclopent-1-en-1-ol (1/1) CAS No. 933-06-2

Acetic acid--cyclopent-1-en-1-ol (1/1)

Cat. No.: B14747326
CAS No.: 933-06-2
M. Wt: 144.17 g/mol
InChI Key: RPHBXQYLLURXLY-UHFFFAOYSA-N
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Description

Acetic acid–cyclopent-1-en-1-ol (1/1) is a molecular complex or co-crystal formed between acetic acid (C₂H₄O₂) and cyclopent-1-en-1-ol (C₅H₈O) in a 1:1 stoichiometric ratio. This compound combines the carboxylic acid functionality of acetic acid with the unsaturated cyclopentenol structure, creating unique physicochemical properties. The interaction between the hydroxyl group of cyclopent-1-en-1-ol and the carboxylic acid group of acetic acid likely involves hydrogen bonding, which stabilizes the complex .

Cyclopent-1-en-1-ol features a five-membered ring with a double bond at the 1,2-position and a hydroxyl group at the 1-position. The presence of the double bond introduces strain and reactivity, distinguishing it from saturated cyclopentanol derivatives. When combined with acetic acid, the resulting complex may exhibit enhanced solubility, altered melting points, or catalytic properties compared to its individual components .

Properties

CAS No.

933-06-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

acetic acid;cyclopenten-1-ol

InChI

InChI=1S/C5H8O.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h3,6H,1-2,4H2;1H3,(H,3,4)

InChI Key

RPHBXQYLLURXLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC=C(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–cyclopent-1-en-1-ol (1/1) can be achieved through various synthetic routes. One common method involves the reaction of cyclopent-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of acetic acid–cyclopent-1-en-1-ol (1/1) may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–cyclopent-1-en-1-ol (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid–cyclopent-1-en-1-ol (1/1) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid–cyclopent-1-en-1-ol (1/1) involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between acetic acid–cyclopent-1-en-1-ol (1/1) and related compounds:

Compound Name Molecular Formula Functional Groups Key Features
Acetic acid–cyclopent-1-en-1-ol (1/1) C₇H₁₂O₃ Carboxylic acid, cyclopentenol Hydrogen-bonded complex, unsaturated ring
Cyclopent-1-ene-1-acetic acid C₇H₁₀O₂ Carboxylic acid, cyclopentene Unsaturated ring, no alcohol
(1R,4S)-4-Hydroxycyclopent-2-enyl acetate C₇H₁₀O₃ Acetate ester, cyclopentenol Ester linkage, 2,3-double bond
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO Amine, cyclopentanol Saturated ring, branched chain

Key Observations :

  • Functional Groups : The acetic acid complex’s carboxylic acid group contrasts with ester () or amine () functionalities in analogues, affecting acidity and solubility.
  • Hydrogen Bonding : The 1:1 complex likely forms stronger intermolecular interactions than cyclopent-1-ene-1-acetic acid (), which lacks a hydroxyl group.

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